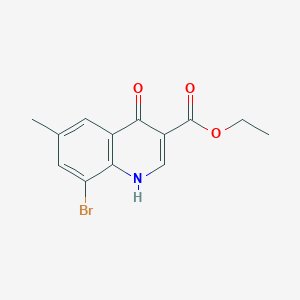

8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester

CAS No.: 67643-32-7

Cat. No.: VC3856292

Molecular Formula: C13H12BrNO3

Molecular Weight: 310.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67643-32-7 |

|---|---|

| Molecular Formula | C13H12BrNO3 |

| Molecular Weight | 310.14 g/mol |

| IUPAC Name | ethyl 8-bromo-6-methyl-4-oxo-1H-quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C13H12BrNO3/c1-3-18-13(17)9-6-15-11-8(12(9)16)4-7(2)5-10(11)14/h4-6H,3H2,1-2H3,(H,15,16) |

| Standard InChI Key | PJWXOCIGKHQPCT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Br)C |

| Canonical SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Br)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester is a heterocyclic organic compound belonging to the quinoline family. Its systematic name reflects the substituents on the quinoline backbone:

-

8-Bromo: A bromine atom at position 8.

-

4-Hydroxy: A hydroxyl group at position 4.

-

6-Methyl: A methyl group at position 6.

-

3-Carboxylic acid ethyl ester: An ethyl ester moiety at position 3 .

The molecular formula is C₁₃H₁₂BrNO₃, with a molecular weight of 310.14 g/mol . The SMILES notation (CCOC(=O)C1=CNC2=C(C=C(C=C2C1=O)C)Br) confirms the spatial arrangement of substituents .

Table 1: Key Identifiers of 8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic Acid Ethyl Ester

| Property | Value | Source |

|---|---|---|

| CAS Number | 67643-32-7 | |

| Molecular Formula | C₁₃H₁₂BrNO₃ | |

| Molecular Weight | 310.14 g/mol | |

| SMILES | CCOC(=O)C1=CNC2=C(C=C(C=C2C1=O)C)Br |

Structural Analogues and Derivatives

Quinoline derivatives with modifications at positions 3, 4, 6, and 8 exhibit varied biochemical activities. For example:

-

6-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester (CAS 1016780-82-7): Differs by a chlorine substituent at position 4 instead of hydroxyl .

-

4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester (CAS 1242260-34-9): Features an amino group at position 4 rather than hydroxyl .

These structural variations influence solubility, binding affinity, and metabolic stability, making them valuable for structure-activity relationship (SAR) studies .

Synthesis and Production

Downstream Applications: 8-Bromo-cAMP Synthesis

A critical application of this compound is its use as a precursor for 8-bromo-cAMP, a membrane-permeable cAMP analog resistant to phosphodiesterase degradation. This analog activates PKA, making it a cornerstone in studying cAMP-dependent signaling pathways in cellular processes like metabolism and gene expression .

Table 2: Downstream Products and Their Roles

| Product | Function | Application Area |

|---|---|---|

| 8-Bromo-cAMP | Activates PKA; mimics cAMP signaling | Cell biology, Pharmacology |

Physicochemical Properties

Computed and Experimental Data

Key physicochemical properties include:

-

LogP (Partition Coefficient): Estimated at ~3.3, indicating moderate lipophilicity suitable for cell membrane penetration .

-

Hydrogen Bond Donors/Acceptors: 1 donor (-OH) and 4 acceptors (ester carbonyl, hydroxyl, quinoline nitrogen) .

-

Rotatable Bonds: 3, contributing to conformational flexibility .

Applications in Biochemical Research

Protein Kinase A (PKA) Signaling Studies

8-Bromo-cAMP, derived from this compound, is widely used to investigate PKA-mediated processes such as:

-

Glycogen Metabolism: Regulation of glycogen synthase and phosphorylase kinase in hepatocytes .

-

Gene Expression: cAMP response element-binding protein (CREB) activation in neuronal cells .

Drug Discovery and Development

Quinoline derivatives are explored for their:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume